molecular formula C11H14ClN3O2 B1381894 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride CAS No. 1803593-07-8

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride

Cat. No.: B1381894
CAS No.: 1803593-07-8
M. Wt: 255.7 g/mol
InChI Key: ONCLFNZALFINNU-UHFFFAOYSA-N
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Description

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a diazinane-dione core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-amino-2-methylphenylboronic acid pinacol ester. This intermediate is then subjected to a series of reactions, including cyclization and chlorination, to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The diazinane-dione core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted diazinane-dione derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride is unique due to its specific diazinane-dione core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-amino-2-methylphenyl)-1,3-diazinane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-7-8(12)3-2-4-9(7)14-10(15)5-6-13-11(14)16;/h2-4H,5-6,12H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCLFNZALFINNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CCNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride
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3-(3-Amino-2-methylphenyl)-1,3-diazinane-2,4-dione hydrochloride

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